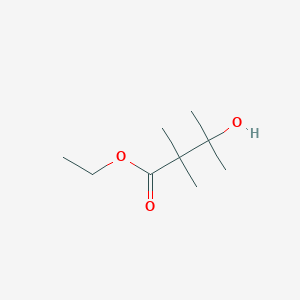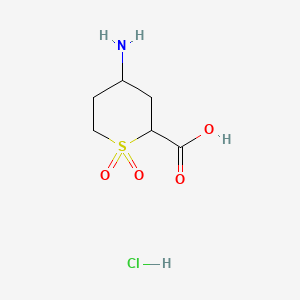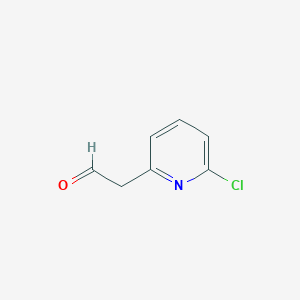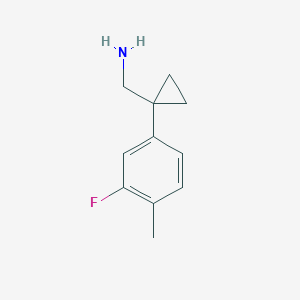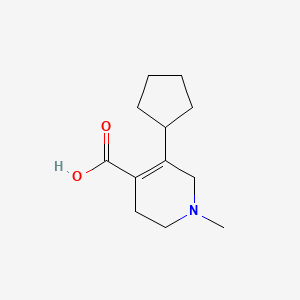
2-(Propan-2-yl)hex-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yl)hex-3-enoic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is a carboxylic acid with a unique structure that includes an isopropyl group and a double bond in its carbon chain. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)hex-3-enoic acid can be achieved through several methods. One common approach involves the selective hydrogenation of sorbic acid (hexa-2,4-dienoic acid) using a homogeneous ruthenium catalyst. This method allows for the selective hydrogenation of the conjugated double bonds in sorbic acid to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reaction conditions. The use of homogeneous ruthenium catalysts in a controlled environment ensures high selectivity and yield of the desired product .
化学反応の分析
Types of Reactions
2-(Propan-2-yl)hex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used in substitution reactions to form esters, amides, and other derivatives.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other functionalized derivatives.
科学的研究の応用
2-(Propan-2-yl)hex-3-enoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
作用機序
The mechanism of action of 2-(Propan-2-yl)hex-3-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond in the carbon chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Hex-3-enoic acid: Similar structure but lacks the isopropyl group.
2-Methylhex-3-enoic acid: Similar structure with a methyl group instead of an isopropyl group.
2-(Propan-2-yl)but-3-enoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(Propan-2-yl)hex-3-enoic acid is unique due to the presence of both an isopropyl group and a double bond in its carbon chain. This combination of functional groups imparts distinctive chemical properties, making it valuable for various research applications and chemical synthesis .
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
(E)-2-propan-2-ylhex-3-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8(7(2)3)9(10)11/h5-8H,4H2,1-3H3,(H,10,11)/b6-5+ |
InChIキー |
YIEVUDPTQWVHBJ-AATRIKPKSA-N |
異性体SMILES |
CC/C=C/C(C(C)C)C(=O)O |
正規SMILES |
CCC=CC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


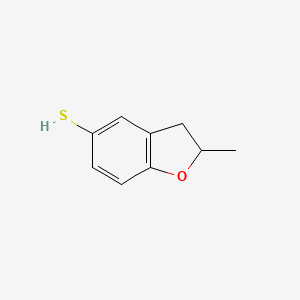
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)
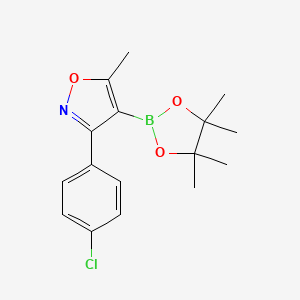
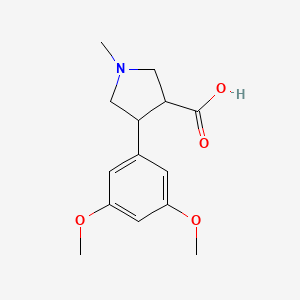

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
